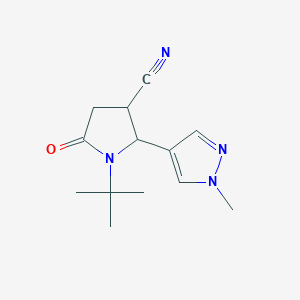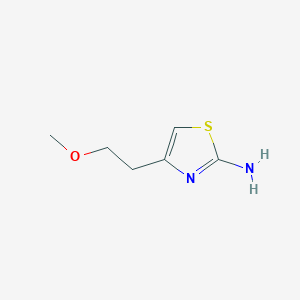
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of hydroxylamine, featuring a pyrrolidine ring attached to an ethyl chain. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride typically involves the reaction of hydroxylamine with a pyrrolidine derivative. One common method includes the reaction of 2-chloroethylamine hydrochloride with pyrrolidine in the presence of a base, followed by the addition of hydroxylamine. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Hydroxylamine: A compound with a similar functional group but lacking the pyrrolidine ring.
N-Methylhydroxylamine: A derivative of hydroxylamine with a methyl group instead of the pyrrolidine ring.
Uniqueness
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is unique due to the presence of both the hydroxylamine and pyrrolidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C6H16Cl2N2O |
|---|---|
Poids moléculaire |
203.11 g/mol |
Nom IUPAC |
O-(2-pyrrolidin-1-ylethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-9-6-5-8-3-1-2-4-8;;/h1-7H2;2*1H |
Clé InChI |
NLEFARHAYMUMEO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCON.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)

![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)



![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)
